molecular formula C11H11Cl2NO4 B15321675 2-[(3,5-Dichloro-4-methylphenyl)carbamoyl]-2-methoxyaceticacid

2-[(3,5-Dichloro-4-methylphenyl)carbamoyl]-2-methoxyaceticacid

Cat. No.: B15321675
M. Wt: 292.11 g/mol
InChI Key: ZUXMJAVQPSTESX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3,5-dichloro-4-methylphenyl)carbamoyl]-2-methoxyacetic acid is a synthetic organic compound characterized by its unique chemical structureIts molecular formula is C11H11Cl2NO4, and it has a molecular weight of 292.12 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,5-dichloro-4-methylphenyl)carbamoyl]-2-methoxyacetic acid typically involves the reaction of 3,5-dichloro-4-methylphenyl isocyanate with methoxyacetic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as recrystallization or chromatography, is common to achieve the desired quality of the compound .

Chemical Reactions Analysis

Types of Reactions

2-[(3,5-dichloro-4-methylphenyl)carbamoyl]-2-methoxyacetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

2-[(3,5-dichloro-4-methylphenyl)carbamoyl]-2-methoxyacetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(3,5-dichloro-4-methylphenyl)carbamoyl]-2-methoxyacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

  • **2-[(3,5-dichloro-4-methylphenyl)carbamoyl]-2-ethoxyacetic acid
  • **2-[(3,5-dichloro-4-methylphenyl)carbamoyl]-2-propoxyacetic acid

Uniqueness

Compared to its analogs, 2-[(3,5-dichloro-4-methylphenyl)carbamoyl]-2-methoxyacetic acid exhibits unique properties due to the presence of the methoxy group, which can influence its reactivity and biological activity. This makes it a valuable compound for specific applications where these properties are desired.

Properties

Molecular Formula

C11H11Cl2NO4

Molecular Weight

292.11 g/mol

IUPAC Name

3-(3,5-dichloro-4-methylanilino)-2-methoxy-3-oxopropanoic acid

InChI

InChI=1S/C11H11Cl2NO4/c1-5-7(12)3-6(4-8(5)13)14-10(15)9(18-2)11(16)17/h3-4,9H,1-2H3,(H,14,15)(H,16,17)

InChI Key

ZUXMJAVQPSTESX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1Cl)NC(=O)C(C(=O)O)OC)Cl

Origin of Product

United States

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